molecular formula C12H14N4O B1416142 N1-(6-methoxy-2-methylpyrimidin-4-yl)benzene-1,4-diamine CAS No. 1092277-80-9

N1-(6-methoxy-2-methylpyrimidin-4-yl)benzene-1,4-diamine

Cat. No. B1416142
M. Wt: 230.27 g/mol
InChI Key: YJSTVHSDVAXIMJ-UHFFFAOYSA-N
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Description

“N1-(6-methoxy-2-methylpyrimidin-4-yl)benzene-1,4-diamine” is a chemical compound with the molecular formula C12H14N4O . It has a molecular weight of 230.27 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 230.27 g/mol . Other physical and chemical properties are not specified in the search results.

Scientific Research Applications

Pyrimidine Derivatives in Chemical Reactions

Pyrimidine derivatives, including N1-(6-methoxy-2-methylpyrimidin-4-yl)benzene-1,4-diamine, have been studied for their role in various chemical reactions. Sakamoto et al. (1984) explored the substituent effect on the acetoxylation of pyrimidine N-oxides, providing insights into the reactivity of such compounds (Sakamoto, Yoshizawa, Kaneda, & Yamanaka, 1984).

Crystal and Molecular Structures

Studies on crystal and molecular structures have involved derivatives of N1-(6-methoxy-2-methylpyrimidin-4-yl)benzene-1,4-diamine. For example, Richter et al. (2023) reported on the structure of a related compound, providing valuable data for understanding the physical properties of these chemicals (Richter, Goddard, Schönefeld, Imming, & Seidel, 2023).

Aggregation-Induced Emission

The phenomenon of aggregation-induced emission has been explored in compounds similar to N1-(6-methoxy-2-methylpyrimidin-4-yl)benzene-1,4-diamine. Wu et al. (2015) synthesized a derivative and analyzed its fluorescence characteristics, hinting at potential applications in fluorescence sensing (Wu, Xu, Zeng, Mu, Redshaw, & Wei, 2015).

Ethylene Oligomerization

In the field of catalysis, derivatives of N1-(6-methoxy-2-methylpyrimidin-4-yl)benzene-1,4-diamine have been used in ethylene oligomerization studies. Chen et al. (2019) demonstrated the efficacy of nickel complexes with pyridine-imine ligands in catalyzing ethylene into oligomers (Chen, Huo, Wang, Kuang, Shi, Zhang, Li, & Wang, 2019).

Spectroscopic Properties

Kolev et al. (2009) explored the spectroscopic properties of novel anyles of 4-benzolylpyridine, closely related to the compound . This study contributes to a broader understanding of the spectroscopic behavior of pyrimidine derivatives (Kolev, Tsanev, Kotov, Mayer-Figge, Spiteller, Sheldrick, & Koleva, 2009).

Antibacterial and Anticancer Activities

The potential antibacterial and anticancer activities of derivatives have been investigated. For example, P. (2019) conducted DFT calculations and in silico studies on Schiff base derivatives, which could have implications for the development of new therapeutic agents (P., 2019).

Kinetic Studies

Bailey et al. (2017) conducted a study on the reactivity of benzene-1,4-diamines, including methoxymethyl derivatives, providing insights into their kinetic properties and potential industrial applications (Bailey, Zhang, & Murphy, 2017).

Catalytic Applications

The use of pyrimidine derivatives in catalysis has been explored, such as in the synthesis and evaluation of palladium complexes for ethylene dimerization by Nyamato et al. (2015). This research highlights the potential of these compounds in industrial catalytic processes (Nyamato, Ojwach, & Akerman, 2015).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results .

properties

IUPAC Name

4-N-(6-methoxy-2-methylpyrimidin-4-yl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-8-14-11(7-12(15-8)17-2)16-10-5-3-9(13)4-6-10/h3-7H,13H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSTVHSDVAXIMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(6-methoxy-2-methylpyrimidin-4-yl)benzene-1,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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